Ancriviroc, also known by its developmental code SCH 351125, is synthesized from various chemical precursors through a multi-step synthetic process. It belongs to the broader class of heterocyclic N-oxides and is recognized for its structural similarities to other CCR5 antagonists like maraviroc and cenicriviroc .
The synthesis of Ancriviroc involves several key steps:
The molecular formula of Ancriviroc is , with a molecular weight of 557.5 g/mol. Its IUPAC name is:
The three-dimensional conformation of Ancriviroc can be analyzed using computational models or X-ray crystallography data, which provide insights into its spatial arrangement and potential binding interactions with target receptors .
Ancriviroc participates in various chemical reactions:
Common reagents include:
Ancriviroc functions primarily as a selective antagonist of the CCR5 receptor. By binding to this receptor on T cells, it inhibits the interaction between HIV-1's gp120 protein and CCR5, effectively blocking viral entry into host cells.
The binding affinity of Ancriviroc to CCR5 has been characterized through various biochemical assays, demonstrating its potential efficacy compared to other CCR5 antagonists like maraviroc. Studies indicate that Ancriviroc's mechanism involves conformational changes in the receptor that prevent HIV entry .
Ancriviroc exhibits several notable physical and chemical properties:
The compound's melting point and boiling point are yet to be precisely defined in available literature but are generally assessed during purity testing .
Ancriviroc has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3